molecular formula C15H21N3O3S B2530658 Methyl (4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946235-69-4

Methyl (4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2530658
CAS RN: 946235-69-4
M. Wt: 323.41
InChI Key: QGVUMOJBLURPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C15H21N3O3S and its molecular weight is 323.41. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis of Heterocycles

The reactivity of certain heterocyclic compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, showcases their value as building blocks in the synthesis of various heterocyclic compounds including thiazoles. These compounds are pivotal in developing new classes of heterocyclic compounds and dyes, highlighting the significance of such chemical structures in synthetic chemistry. The unique reactivity of these compounds under mild conditions facilitates the generation of versatile cynomethylene dyes from a broad array of precursors, including amines and α-aminocarboxylic acids. This reactivity is anticipated to lead to more innovative transformations in the future, suggesting a potential application area for the compound (Gomaa & Ali, 2020).

Catalytic Oxidation of Cyclohexene

Research on the selective catalytic oxidation of cyclohexene highlights the chemical industry's interest in controlling oxidation reactions to obtain specific products. These reactions can yield a variety of important industrial intermediates, demonstrating the compound's potential role in facilitating or influencing these reactions. The advancements in this area emphasize the importance of developing controllable and selective catalytic methods for cyclohexene oxidation, potentially incorporating the chemical structure of interest to yield desired products efficiently (Cao et al., 2018).

Biodegradation and Environmental Fate

Understanding the biodegradation and environmental fate of related carbamate compounds offers insights into how such chemicals behave in soil and groundwater. For instance, the review on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater sheds light on microbial processes capable of degrading similar structures. While specific studies on the compound might be limited, the knowledge of how microorganisms degrade related substances can inform environmental management strategies and the development of bioremediation techniques (Thornton et al., 2020).

properties

IUPAC Name

methyl N-[4-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-21-15(20)18-14-17-12(10-22-14)9-13(19)16-8-7-11-5-3-2-4-6-11/h5,10H,2-4,6-9H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVUMOJBLURPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

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